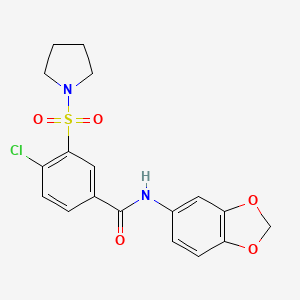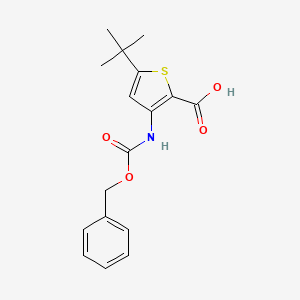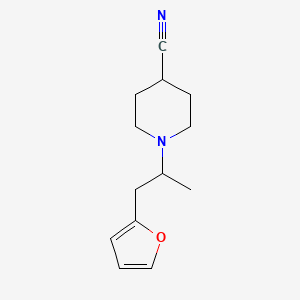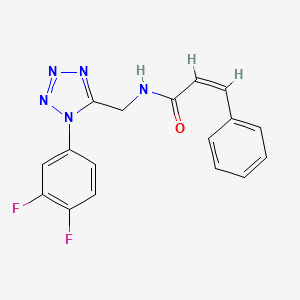
(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the mechanisms of these reactions, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Tetrazole-Based Coordination Polymers
- Dielectric Constant and Luminescence : Tetrazole-based coordination polymers, such as those involving Zn(II), demonstrate significant contributions to the dielectric response and exhibit strong blue fluorescence emissions at room temperature (Chen et al., 2011).
Crystal Structure and Docking Studies
- Crystal Structure Analysis : Tetrazole derivatives have been structurally characterized through X-ray crystallography, revealing insights into their molecular structures (Al-Hourani et al., 2015).
- Molecular Docking : These compounds' molecular orientations and interactions within enzyme active sites have been studied, offering potential insights for pharmaceutical applications (Al-Hourani et al., 2016).
Antifungal and Antibacterial Activities
- Antifungal Properties : Tetrazole derivatives have demonstrated potent antifungal activities, both in vitro and in vivo (Kitazaki et al., 1996).
- Antibacterial Efficacy : Certain synthesized tetrazole compounds show synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).
Luminescent Properties and Photodynamic Therapy
- Photodynamic Therapy for Cancer : Zinc phthalocyanines substituted with tetrazole derivatives exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Applications in Materials Science
- Microporous Frameworks : Tetrazolyl-carboxyl microporous Zn(II)-MOFs have shown promise in gas sorption due to their small-sized pores, open metal sites, and phenyl π systems, along with significant luminescent properties (Hou et al., 2013).
Insecticidal Activities
- Insecticidal Properties : Novel anthranilic diamides analogs with tetrazole derivatives have displayed effective insecticidal activities, offering insights for agricultural applications (Qi et al., 2014).
Gas Separation and CO2 Conversion
- Gas Separation and Catalytic Activity : Tetrazolate–carboxylate ligands in coordination polymers demonstrate high adsorption capacities for gases and efficient catalytic activities in CO2 conversion (Li et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O/c18-14-8-7-13(10-15(14)19)24-16(21-22-23-24)11-20-17(25)9-6-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,25)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCNJDDXAXTEA-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



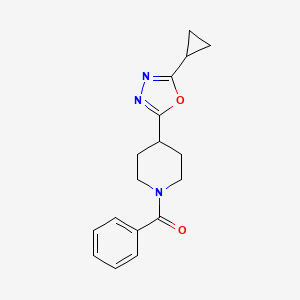
![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)
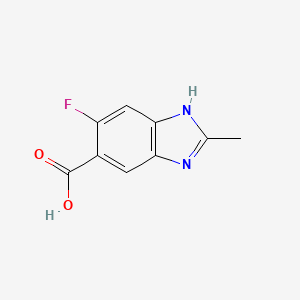


methanone](/img/structure/B3015692.png)
![Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate](/img/structure/B3015694.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)
